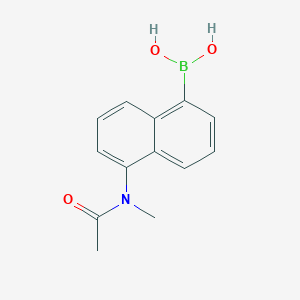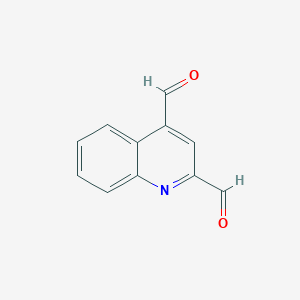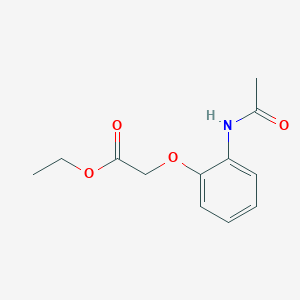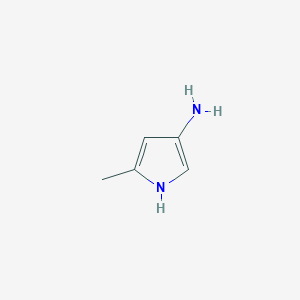
5-methyl-1H-pyrrol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-pyrrol-3-amine is an organic compound with the molecular formula C5H8N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a methyl group at the 5-position and an amino group at the 3-position makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-2-butanone and ammonia, the compound can be synthesized via a multi-step process involving the formation of intermediate compounds such as 3-methyl-2-buten-1-amine.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrrole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-methyl-1H-pyrrol-3-amine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-methyl-1H-pyrrol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the aromatic pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrrol-3-amine
- 5-Methyl-1H-pyrrole-2-carboxylic acid
- 3-Amino-1H-pyrrole
Uniqueness
Compared to similar compounds, 5-methyl-1H-pyrrol-3-amine is unique due to the specific positioning of the methyl and amino groups. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications
Propriétés
Formule moléculaire |
C5H8N2 |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
5-methyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C5H8N2/c1-4-2-5(6)3-7-4/h2-3,7H,6H2,1H3 |
Clé InChI |
VCNSJOZDPSPNHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


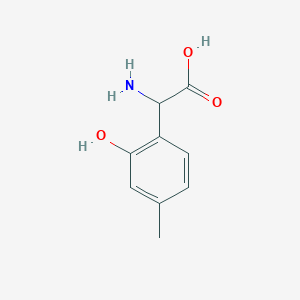
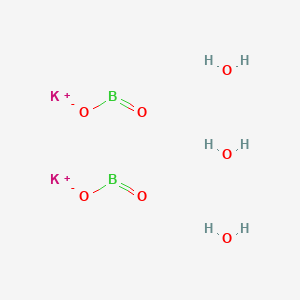
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)




